molecular formula C20H21Cl2NO4S B12583406 Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- CAS No. 644980-58-5

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-

Katalognummer: B12583406
CAS-Nummer: 644980-58-5
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: PWZMFUUTDQUMDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. This specific compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with cyclohexylamine to form the intermediate N-(3,5-dichlorobenzoyl)cyclohexylamine. This intermediate is then reacted with methoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the physiological processes that depend on carbonic anhydrase activity, leading to therapeutic effects in conditions such as glaucoma and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- is unique due to its specific combination of the benzenesulfonamide and dichlorobenzoyl groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase enzymes makes it a valuable compound for therapeutic research .

Eigenschaften

CAS-Nummer

644980-58-5

Molekularformel

C20H21Cl2NO4S

Molekulargewicht

442.4 g/mol

IUPAC-Name

N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxybenzenesulfonamide

InChI

InChI=1S/C20H21Cl2NO4S/c1-27-17-6-5-7-18(13-17)28(25,26)23-20(8-3-2-4-9-20)19(24)14-10-15(21)12-16(22)11-14/h5-7,10-13,23H,2-4,8-9H2,1H3

InChI-Schlüssel

PWZMFUUTDQUMDI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.